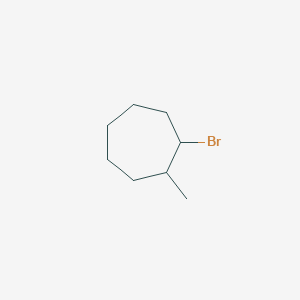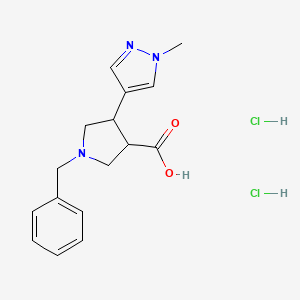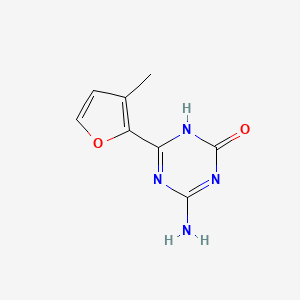
1-(Chloromethyl)-1-(propan-2-YL)cyclopentane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Chloromethyl)-1-(propan-2-YL)cyclopentane is an organic compound characterized by a cyclopentane ring substituted with a chloromethyl group and an isopropyl group. This compound is of interest in organic chemistry due to its potential reactivity and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-1-(propan-2-YL)cyclopentane typically involves the chloromethylation of 1-(propan-2-YL)cyclopentane. This can be achieved using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions usually require a controlled temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.
化学反应分析
Types of Reactions
1-(Chloromethyl)-1-(propan-2-YL)cyclopentane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction can lead to the formation of hydrocarbons by removing the chlorine atom.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, sodium methoxide, or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution: Formation of amines, ethers, or thioethers.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of hydrocarbons.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(Chloromethyl)-1-(propan-2-YL)cyclopentane depends on the specific reactions it undergoes. For example, in substitution reactions, the chloromethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
相似化合物的比较
Similar Compounds
1-(Bromomethyl)-1-(propan-2-YL)cyclopentane: Similar structure but with a bromine atom instead of chlorine.
1-(Chloromethyl)-1-(methyl)cyclopentane: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness
1-(Chloromethyl)-1-(propan-2-YL)cyclopentane is unique due to the presence of both a chloromethyl and an isopropyl group on the cyclopentane ring, which can influence its reactivity and applications.
属性
分子式 |
C9H17Cl |
|---|---|
分子量 |
160.68 g/mol |
IUPAC 名称 |
1-(chloromethyl)-1-propan-2-ylcyclopentane |
InChI |
InChI=1S/C9H17Cl/c1-8(2)9(7-10)5-3-4-6-9/h8H,3-7H2,1-2H3 |
InChI 键 |
NRXCPJOCBPJXDE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1(CCCC1)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


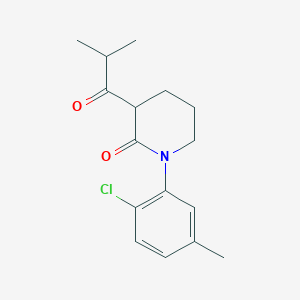


![2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal](/img/structure/B13185115.png)
![4-[5-(Carboxymethyl)-4-methylfuran-2-yl]benzoic acid](/img/structure/B13185117.png)
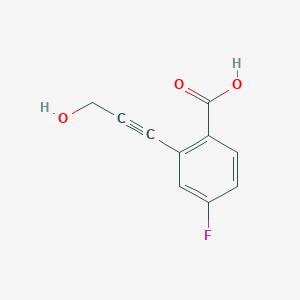
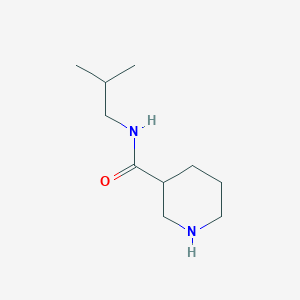
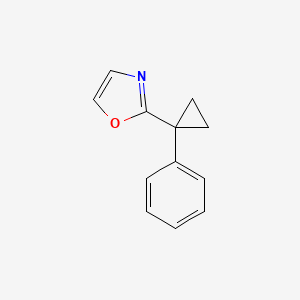
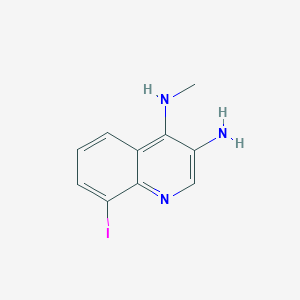
![3-amino-7-fluoro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13185153.png)

